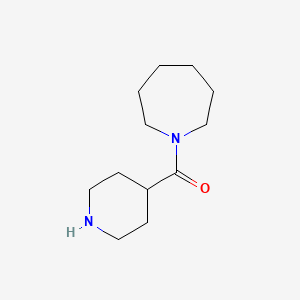

1-(Piperidin-4-ylcarbonyl)azepane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

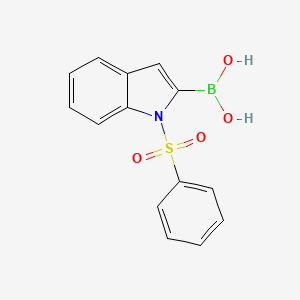

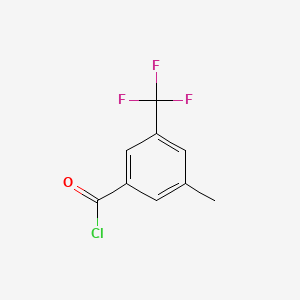

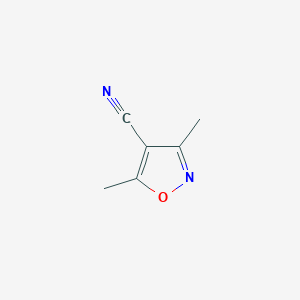

1-(Piperidin-4-ylcarbonyl)azepane is a chemical compound with the CAS Number: 86542-89-41. It has a molecular weight of 210.321. The IUPAC name for this compound is 1-(4-piperidinylcarbonyl)azepane1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 1-(Piperidin-4-ylcarbonyl)azepane.Molecular Structure Analysis

The InChI code for 1-(Piperidin-4-ylcarbonyl)azepane is 1S/C12H22N2O/c15-12(11-5-7-13-8-6-11)14-9-3-1-2-4-10-14/h11,13H,1-10H21. This code provides a specific representation of the molecule’s structure.

Chemical Reactions Analysis

I’m sorry, but I couldn’t find specific information on the chemical reactions involving 1-(Piperidin-4-ylcarbonyl)azepane.Physical And Chemical Properties Analysis

1-(Piperidin-4-ylcarbonyl)azepane is a solid at ambient temperature1. It has a boiling point of 41-46 degrees Celsius1.Applications De Recherche Scientifique

Organic Chemistry and Drug Synthesis

Azepane derivatives have been widely used as key intermediates in synthetic chemistry . They have found very important applications in biology as novel inhibitors, antidiabetics, anticancer, and DNA binding reagents . For example, Proheptazine is an opioid analgesic and it produces similar effects to other opioids including analgesia, sedation, and nausea .

Method of Application

A practical and straightforward methodology towards the synthesis of non-fused N-aryl azepane derivatives with diversity is described. These Pd/LA-catalyzed reactions proceed smoothly under extremely mild conditions with ample reaction scope and CO2 as the byproduct . The resulting products can be easily converted into a range of highly functionalized azepanes .

Results or Outcomes

The synthetic value of this protocol is further proved in the formal synthesis of a pharmaceutically relevant Proheptazine derivative . DFT calculations revealed the details of the reaction pathway and the origin of this unusual exclusive [5 + 2] rather than empirical [3 + 2] annulation process .

Biological Properties of Seven Member Heterocyclic Compounds

Seven-membered heterocyclic Azepine and its derivatives have great pharmacological and therapeutic implications . In this review, the literature of the last fifty years has been exploited for the synthesis, reaction, and biological properties of these seven-member heterocyclic compounds .

Method of Application

Most of the mechanisms involved the ring expansion of either five or six-membered compounds using various methods such as thermally, photochemically, and microwave irradiation . The systematically designed schemes involve the synthesis of different derivatives of azepine, azepinone, azepane, etc., using similar moieties by various researchers .

Synthesis of Functionalized Azepines

Azepane and its functionalized derivatives are important structural motifs present in a variety of natural products and bioactive molecules with a wide range of medicinal and pharmaceutical properties . They have been found to have antidiabetic , anticancer , and antiviral activities, thus attracting significant interest from researchers.

Method of Application

An efficient method for the selective preparation of trifluoromethyl-substituted azepin-2-carboxylates and their phosphorous analogues has been developed via Cu (I)-catalyzed tandem amination/cyclization reaction of functionalized allenynes with primary and secondary amines .

Results or Outcomes

The development of new effective strategies for the selective preparation of azepane derivatives with unique substitution patterns is of great interest .

Piperidine Derivatives in Pharmacology

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

Method of Application

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Results or Outcomes

The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Pd/LA-catalyzed Decarboxylation Enabled Exclusive [5 + 2] Annulation

Azepane derivatives have been widely used as key intermediates in synthetic chemistry . They have found very important applications in biology as novel inhibitors, antidiabetics, anticancer, and DNA binding reagents .

Method of Application

A practical and straightforward methodology towards the synthesis of non-fused N-aryl azepane derivatives with diversity is described. These Pd/LA-catalyzed reactions proceed smoothly under extremely mild conditions with ample reaction scope and CO2 as the byproduct . The resulting products can be easily converted into a range of highly functionalized azepanes .

Results or Outcomes

The synthetic value of this protocol is further proved in the formal synthesis of a pharmaceutically relevant Proheptazine derivative . DFT calculations revealed the details of the reaction pathway and the origin of this unusual exclusive [5 + 2] rather than empirical [3 + 2] annulation process .

Piperidine Derivatives in Drug Design

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Method of Application

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Results or Outcomes

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Safety And Hazards

This compound is classified as dangerous, with hazard statements H314;H302+H312+H3321. This means it can cause severe skin burns and eye damage, and it is harmful if swallowed, in contact with skin, or if inhaled1. Precautionary measures include avoiding breathing dust and wearing protective gloves2.

Orientations Futures

As for future directions, it’s hard to say without more specific information about the current research and applications of 1-(Piperidin-4-ylcarbonyl)azepane. However, given its interesting chemical structure, it could potentially be a subject of further study in the field of medicinal chemistry or materials science.

Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult a professional or trusted source when making decisions based on this analysis. Also, the information available might be limited and not cover all aspects requested.

Propriétés

IUPAC Name |

azepan-1-yl(piperidin-4-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O/c15-12(11-5-7-13-8-6-11)14-9-3-1-2-4-10-14/h11,13H,1-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWKOHTHENZSVRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)C2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383325 |

Source

|

| Record name | 1-(piperidin-4-ylcarbonyl)azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Piperidin-4-ylcarbonyl)azepane | |

CAS RN |

86542-89-4 |

Source

|

| Record name | 1-(piperidin-4-ylcarbonyl)azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-nitro-4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B1351021.png)

![[1-(Phenylsulfonyl)-1H-Indol-3-Yl]Methanol](/img/structure/B1351034.png)